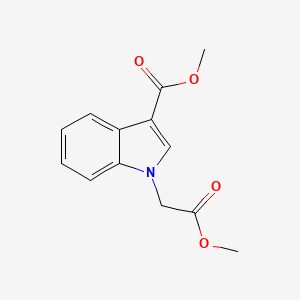![molecular formula C11H15N3O2S B5880615 N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine and subsequent motor dysfunction.
作用机制
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to a loss of ATP production and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease in animal models include a loss of dopaminergic neurons in the substantia nigra, a decrease in striatal dopamine levels, motor dysfunction, and the formation of Lewy bodies, which are pathological hallmarks of Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide as a tool to study Parkinson's disease include its ability to selectively target dopaminergic neurons in the substantia nigra and induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, such as the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans and that its neurotoxic effects may vary depending on the species and strain of animal used.
未来方向
There are several future directions for research using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, including the development of new therapeutic strategies that target the underlying mechanisms of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in combination with other neurotoxins to model the heterogeneity of Parkinson's disease, and the investigation of the role of non-dopaminergic systems in the pathogenesis of the disease. Additionally, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in non-human primates may provide a more accurate model of Parkinson's disease in humans.
合成方法
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is typically synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with carbon disulfide to form the intermediate 4-methylpiperazine-1-carbodithioate. This intermediate is then reacted with furfurylamine to yield N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide.
科学研究应用
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder. Animal models of Parkinson's disease induced by N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide have been used to investigate the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathogenesis of the disease.
属性
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYFDWEBSADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperazin-1-yl)carbonothioyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)






![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)